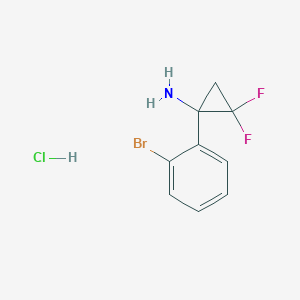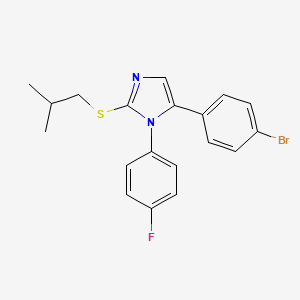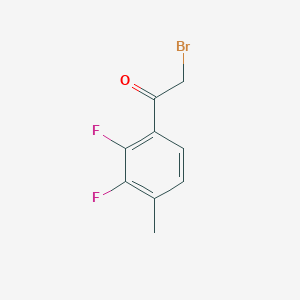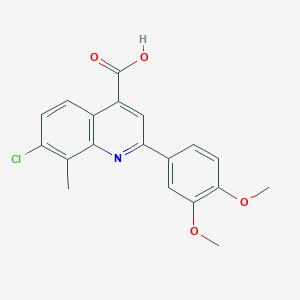
1-(2-Bromophenyl)-2,2-difluorocyclopropan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-Bromophenyl)-2,2-difluorocyclopropan-1-amine;hydrochloride” is a complex organic molecule. It contains a bromophenyl group, a difluorocyclopropane group, and an amine group . Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, bromophenols can be produced by electrophilic halogenation of phenol with bromine . Additionally, substituted 2-bromo phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate .Applications De Recherche Scientifique
Environmental Persistence and Toxicity
Research on hydrochlorofluorocarbons (HCFCs) and brominated compounds indicates these substances can have significant environmental and health impacts due to their persistence and toxicity. For instance, studies have linked HCFC exposure to liver disease and identified potential hepatotoxic intermediates similar to those formed by halothane, a well-known hepatotoxic agent (Hoet et al., 1997). These findings underscore the importance of assessing the environmental persistence and potential toxic effects of bromo-fluoro compounds on human health and ecosystems.
Occupational Hazards
The replacement of chlorofluorocarbons (CFCs) with compounds like 2-bromopropane has led to occupational health concerns, including reproductive and hematopoietic toxicity (Kim et al., 1999). This suggests that workers handling similar bromo-fluoro compounds may be at risk, emphasizing the need for rigorous safety measures and exposure limits in industrial settings.
Potential for Bioaccumulation
Studies on brominated flame retardants (BFRs) and polyhalogenated compounds (PHCs) in indoor environments indicate these substances can accumulate in dust and air, leading to human exposure through inhalation and ingestion (Takigami et al., 2009). The potential bioaccumulation and biomagnification of bromo-fluoro compounds warrant further investigation into their environmental fate and impact on human health.
Implications for Human Health
Research on the metabolism and toxicity of halogenated compounds, including those with bromine and fluorine atoms, highlights the complex interactions between these chemicals and biological systems. For example, the metabolism of halothane to form reactive intermediates that can bind to proteins and DNA (Cohen et al., 1975) underscores the potential for similar bromo-fluoro compounds to undergo biotransformation, leading to adverse health effects.
Mécanisme D'action
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura coupling reactions . This type of reaction involves the formation of carbon-carbon bonds and is widely used in organic chemistry .
Pharmacokinetics
Pharmacokinetics refers to how the body affects a specific drug after administration through the mechanisms of absorption and distribution, as well as the chemical changes of the substance in the body (e.g. by metabolic enzymes such as cytochrome P450 enzymes), and the effects and routes of excretion of the metabolites of the drug .
Propriétés
IUPAC Name |
1-(2-bromophenyl)-2,2-difluorocyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2N.ClH/c10-7-4-2-1-3-6(7)8(13)5-9(8,11)12;/h1-4H,5,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBLIULXZPLGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C2=CC=CC=C2Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-2,2-difluorocyclopropan-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2839989.png)

![4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2839993.png)
![Oxamide, N-(4-fluorobenzyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B2839994.png)
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2839995.png)



![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2840000.png)
![Tert-butyl 4-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxycarbonylcyclobutyl)amino]piperidine-1-carboxylate](/img/structure/B2840001.png)

![1-[(3-Chlorophenyl)methyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2840007.png)

![3-butyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2840010.png)